molecular formula C15H18N2O3S B5090897 5-(4-Isopropoxy-3-methyl-benzyl)-2-mercapto-pyrimidine-4,6-diol

5-(4-Isopropoxy-3-methyl-benzyl)-2-mercapto-pyrimidine-4,6-diol

Cat. No.: B5090897
M. Wt: 306.4 g/mol
InChI Key: MYZQOFDZAAKNMU-UHFFFAOYSA-N
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Description

5-(4-Isopropoxy-3-methyl-benzyl)-2-mercapto-pyrimidine-4,6-diol is a complex organic compound that features a pyrimidine ring substituted with mercapto and diol groups, along with a benzyl group that is further substituted with isopropoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropoxy-3-methyl-benzyl)-2-mercapto-pyrimidine-4,6-diol typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine precursor and introduce the mercapto group through a thiolation reaction. The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, followed by the introduction of the isopropoxy and methyl groups through etherification and alkylation reactions, respectively. The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropoxy-3-methyl-benzyl)-2-mercapto-pyrimidine-4,6-diol can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the benzyl group.

    Substitution: The isopropoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxy-3-methyl-benzyl)-2-mercapto-pyrimidine-4,6-diol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isopropoxy-3-methyl-benzyl)-2-mercapto-pyrimidine-4,6-diol is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-8(2)20-12-5-4-10(6-9(12)3)7-11-13(18)16-15(21)17-14(11)19/h4-6,8H,7H2,1-3H3,(H3,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZQOFDZAAKNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=C(NC(=S)NC2=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333250
Record name 6-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331665-73-7
Record name 6-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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